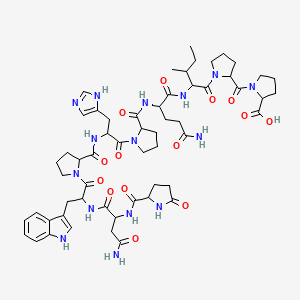![molecular formula C25H30FN3O6S B12306381 4-Fluoro-3-(4-{2-methoxy-5-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperazine-1-carbonyl)benzoic acid](/img/structure/B12306381.png)
4-Fluoro-3-(4-{2-methoxy-5-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperazine-1-carbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3-(4-{2-methoxy-5-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperazine-1-carbonyl)benzoic acid is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a unique structure that includes a fluorinated benzene ring, a piperazine moiety, and a sulfonyl group, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(4-{2-methoxy-5-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperazine-1-carbonyl)benzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-3-(4-{2-methoxy-5-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperazine-1-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The fluorine atom on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
4-Fluoro-3-(4-{2-methoxy-5-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperazine-1-carbonyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-Fluoro-3-(4-{2-methoxy-5-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperazine-1-carbonyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-3-methoxybenzoic acid
- 4-Fluoro-3-methoxy-5-nitrobenzoic acid
- 4-Fluoro-3-methoxybenzaldehyde
Uniqueness
What sets 4-Fluoro-3-(4-{2-methoxy-5-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}piperazine-1-carbonyl)benzoic acid apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. The presence of the piperazine and sulfonyl groups, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C25H30FN3O6S |
|---|---|
Poids moléculaire |
519.6 g/mol |
Nom IUPAC |
4-fluoro-3-[4-[2-methoxy-5-(3-methylpiperidin-1-yl)sulfonylphenyl]piperazine-1-carbonyl]benzoic acid |
InChI |
InChI=1S/C25H30FN3O6S/c1-17-4-3-9-29(16-17)36(33,34)19-6-8-23(35-2)22(15-19)27-10-12-28(13-11-27)24(30)20-14-18(25(31)32)5-7-21(20)26/h5-8,14-15,17H,3-4,9-13,16H2,1-2H3,(H,31,32) |
Clé InChI |
XDDXSYRAIKOMRA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)OC)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((4-Hydroxypiperidin-4-yl)methyl)-2-azaspiro[4.5]decan-3-one hydrochloride](/img/structure/B12306310.png)
![4-(3-{[1,6-Diphenyl-5-({[(1,3-thiazol-5-yl)methoxy]carbonyl}amino)hexan-2-yl]carbamoyl}-3-{[methyl({[2-(propan-2-yl)-1,3-thiazol-4-yl]methyl})carbamoyl]amino}propyl)morpholin-4-ium-4-olate](/img/structure/B12306311.png)
![2,5-dioxopyrrolidin-1-yl 1-(N-{15-[(2,5-dioxopyrrolidin-1-yl)oxy]-15-oxo-3,6,9,12-tetraoxapentadecan-1-yl}-6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamido)-3,6,9,12-tetraoxapentadecan-15-oate](/img/structure/B12306331.png)
![4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B12306333.png)

![Dodecamethylbambus[6]uril hydrate, bu[6]](/img/structure/B12306339.png)

![5-ethyl-6-methyl-3-(piperidin-3-yl)thieno[2,3-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B12306349.png)

![2,3,12-trihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12306356.png)


